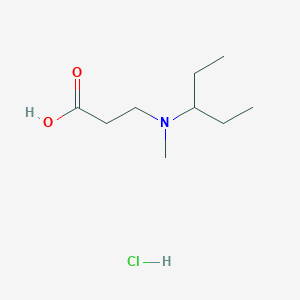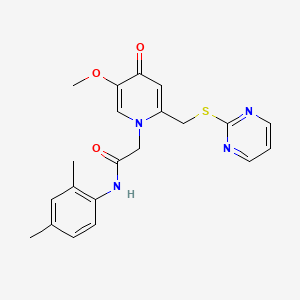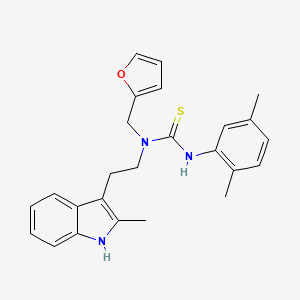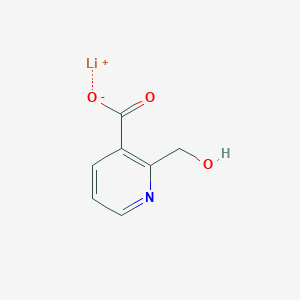
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are known for their varied biological and clinical applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The structures of the synthesized compounds can be confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, MS, and ^1H-NMR . These techniques provide information about the functional groups, molecular weight, and hydrogen atom environments in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions of thiophene derivatives depend on the substituents attached to the thiophene ring. For example, the reactivity of enaminones, a class of compounds that can be used to synthesize thiophene derivatives, depends on the nucleophilicity of enamines and the electrophilicity of enones .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of thiophene derivatives, such as Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, provides key insights into the chemical properties and synthetic methodologies applicable to Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate. Innovative synthetic routes for thiophene-based compounds offer potential for the development of new materials and therapeutic agents (W. Shaojie, 2010).
Antimicrobial and Antioxidant Activities
Thiophene derivatives have been evaluated for their antimicrobial and antioxidant activities, suggesting a potential area of application for this compound in developing new antimicrobial agents. For example, a study on the antimicrobial screening of synthesized thiophene compounds exhibited promising activities, highlighting the therapeutic potential of thiophene-based molecules (A. Abu‐Hashem et al., 2011).
Organic Electronics and Photovoltaic Applications
Research on thiophene-substituted compounds, such as the development of semiconducting polymers for organic photovoltaic cells, presents an application domain for this compound in electronics. A study on poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate} demonstrates the utility of thiophene derivatives in creating materials with desirable electronic properties (Ji-hoon Kim et al., 2014).
Enzymatic and Catalytic Applications
The kinetic resolution of compounds like Ethyl 1,4-benzodioxan-2-carboxylate, utilizing enzymatic reactions, points to another research application for this compound in catalysis and biocatalysis, aiming at the efficient production of enantiomerically pure substances (S. Kasture et al., 2005).
Orientations Futures
Thiophene derivatives, including “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate”, have potential applications in the pharmaceutical field due to their varied biological and clinical applications . Future research could focus on exploring these applications further and developing more efficient synthesis methods for these compounds .
Propriétés
IUPAC Name |
ethyl 2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-16(19)13-9-10-23-15(13)17-14(18)11-5-7-12(8-6-11)24(20,21)4-2/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVZKTIQFQKZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
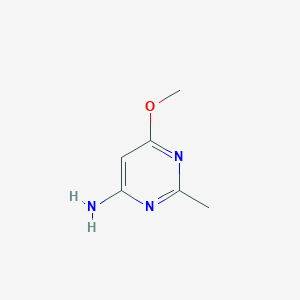
![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)
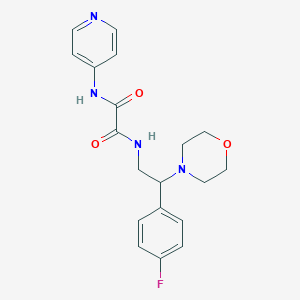
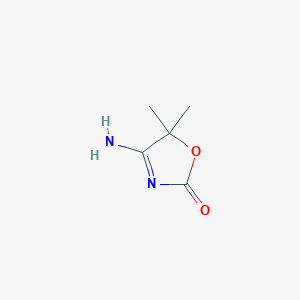
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)
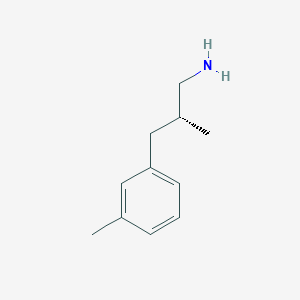
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
